molecular formula C18H20N2O6S B2363071 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide CAS No. 1396884-94-8

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2363071
CAS No.: 1396884-94-8
M. Wt: 392.43
InChI Key: LCWOEVQYFUXALD-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfamoylphenylacetamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to a series of reactions, including hydroxypropylation and sulfamoylation, to form the final compound. Key reagents used in these reactions include palladium catalysts for cross-coupling reactions and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets within cells. This compound is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation and survival. The exact molecular pathways involved are still under investigation, but it is thought to induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(21)20-14-4-6-15(7-5-14)27(23,24)19-10-18(2,22)13-3-8-16-17(9-13)26-11-25-16/h3-9,19,22H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWOEVQYFUXALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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